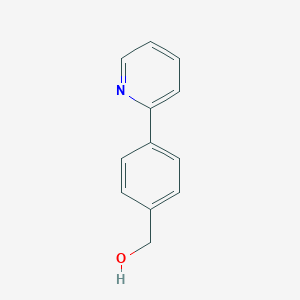

(4-(Pyridin-2-YL)phenyl)methanol

Vue d'ensemble

Description

“(4-(Pyridin-2-YL)phenyl)methanol” is a chemical compound with the molecular formula C12H11NO . It has an average mass of 185.222 Da and a monoisotopic mass of 185.084061 Da .

Synthesis Analysis

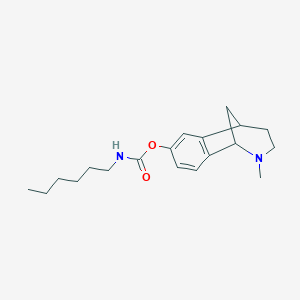

The synthesis of this compound can be achieved through various methods. For instance, it can be synthesized by the Petasis reaction . Another method involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide .Molecular Structure Analysis

The molecular structure of “(4-(Pyridin-2-YL)phenyl)methanol” consists of a pyridine ring attached to a phenyl group via a methanol linkage . The molecule has a density of 1.1±0.1 g/cm3 .Chemical Reactions Analysis

The chemical reactivity of this compound can be influenced by various factors. For instance, the presence of a pyrrolidine ring in the structure can efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

“(4-(Pyridin-2-YL)phenyl)methanol” has a boiling point of 353.8±30.0 °C at 760 mmHg and a flash point of 167.8±24.6 °C . It has a molar refractivity of 55.4±0.3 cm3 and a polar surface area of 33 Å2 .Applications De Recherche Scientifique

Anti-Fibrosis Activity

The pyridin-2-yl moiety, as found in “(4-(Pyridin-2-YL)phenyl)methanol”, has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities. These compounds have been tested against immortalized rat hepatic stellate cells and have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Medicinal Chemistry

In medicinal chemistry, the pyridin-2-yl group is considered a privileged structure due to its wide range of pharmacological activities. It is often employed in the design of heterocyclic compound libraries with potential biological activities. Compounds containing this moiety have been reported to exhibit antimicrobial, antiviral, antitumor, and antifibrotic properties .

Synthesis of Heterocyclic Compounds

“(4-(Pyridin-2-YL)phenyl)methanol” can be a precursor in the construction of novel heterocyclic compounds. These compounds are important in chemical biology and can lead to the discovery of new drugs with diverse biological and pharmaceutical activities .

Chemical Biology Research

The compound can be used in chemical biology research to study the interaction between small molecules and biological systems. Its structural features allow for modifications that can help in understanding the role of pyridine derivatives in biological processes .

Development of Diagnostic Agents

Due to its unique chemical structure, “(4-(Pyridin-2-YL)phenyl)methanol” can be modified to develop diagnostic agents that can be used in medical imaging techniques to detect and monitor various diseases .

Material Science

The pyridin-2-yl group can also play a role in material science. It can be incorporated into polymers or other materials to impart specific electronic or optical properties, which can be useful in the development of advanced materials for various applications .

Propriétés

IUPAC Name |

(4-pyridin-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESAKUXOHCFPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363913 | |

| Record name | [4-(Pyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Pyridin-2-YL)phenyl)methanol | |

CAS RN |

98061-39-3 | |

| Record name | [4-(Pyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

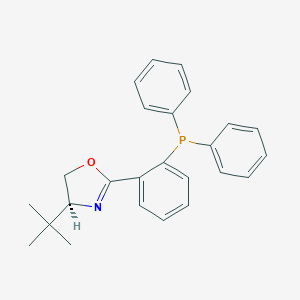

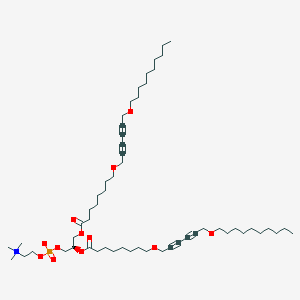

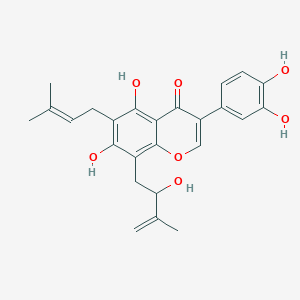

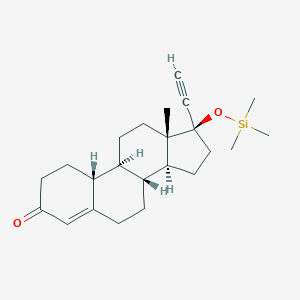

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

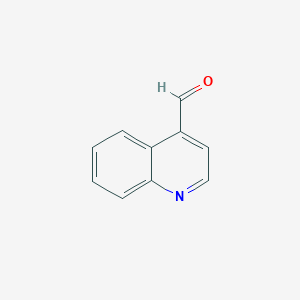

Feasible Synthetic Routes

Q & A

Q1: How does (4-(Pyridin-2-YL)phenyl)methanol contribute to the metal ion sensing ability of the iridium(III) complex?

A1: In the study, (4-(Pyridin-2-YL)phenyl)methanol, abbreviated as "ppm," acts as a ligand in the iridium(III) complex [Ir(ppm)2(pbi)]. While the primary metal ion sensing is attributed to the nitrogen atom of the 2-(pyridin-2-yl)-1H-benzo[d]imidazole (pbi) ligand, the researchers investigated the role of the hydroxyl group in ppm. They found that the reduced analogue [Ir(ppm)2(bpy)][Cl], where bpy represents 2,2'-bipyridine, showed a slight ability to detect some metal ions (Ag+, Ca2+, Ni2+, and Zn2+). This suggests that the hydroxyl oxygen in ppm might play a minor role in semi-coordinating with specific metal ions, albeit weaker than the interaction with the nitrogen atom of pbi. []

Q2: Are there any computational studies performed on the iridium(III) complex containing (4-(Pyridin-2-YL)phenyl)methanol?

A2: Yes, the researchers employed density functional theory (DFT) calculations using the B3LYP correlation-exchange functional and 6-31G* basis set to study the interactions of the iridium(III) complexes with metal ions. These calculations successfully predicted the direction of shifts (red or blue) in the UV-Vis absorbance spectra upon metal ion binding. This highlights the utility of computational methods in understanding the sensing mechanism and predicting the optical response of these complexes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.